molecular formula C16H14N2O2S B4630023 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

Cat. No. B4630023
M. Wt: 298.4 g/mol
InChI Key: ZHFORBKBSFMFLR-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is a complex organic compound. The research available does not directly address this specific compound but provides insights into related chemical structures and reactions.

Synthesis Analysis

  • The synthesis of similar compounds involves Mannich base reactions derived from oxadiazole compounds, as reported by Roman et al. (2007) in their study of N-aminomethylation compounds and conformational isomers (Roman et al., 2007).
  • Kumar et al. (2013) describe the synthesis of trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, a method potentially applicable to the synthesis of 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (Kumar et al., 2013).

Molecular Structure Analysis

  • Shahidha et al. (2014) conducted a vibrational spectral analysis of a similar compound using FT-IR and FT-Raman spectroscopic techniques. This type of analysis is essential for understanding the molecular structure of isoxazole derivatives (Shahidha et al., 2014).

Chemical Reactions and Properties

  • The study by Patterson et al. (1992) on the synthesis and metabolism of similar isoxazole compounds gives insights into the chemical reactions and properties that could be expected from 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (Patterson et al., 1992).

Physical Properties Analysis

  • The synthesis and characterization of compounds with similar structural features, as reported by McLaughlin et al. (2016), can provide valuable information about the physical properties of 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (McLaughlin et al., 2016).

Chemical Properties Analysis

  • Research by Ila et al. (2012) on the synthesis of oxazoles highlights the chemical properties and potential reactivity of similar compounds, which can be extrapolated to the compound (Ila et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thiazoles and Oxazoles

An efficient route for synthesizing thiazoles and oxazoles, such as 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide, involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method leads to the introduction of various functionalities, including ester, N-substituted carboxamide, or peptide, in thiazoles or oxazoles (Kumar, Parameshwarappa, & Ila, 2013).

Characterization of Polyamides

Research has been conducted on polyamides derived from related isoxazole carboxamides, highlighting their good thermal stability and solubility in a range of solvents. These studies provide insights into the potential of isoxazole carboxamides for developing materials with specific physical properties (Bouck & Rasmussen, 1993).

Antitumor Activity

Isoxazole carboxamides have been studied for their antitumor properties. For instance, certain derivatives show promising broad-spectrum antitumor activities, indicating the potential of these compounds in cancer research (Stevens et al., 1984).

Synthesis of Mannich Bases

Research on the synthesis of new Mannich bases derived from phenyl-1,3,4-oxadiazole-2-thione, and investigation into their conformational isomers, offers a pathway to novel compounds with potential pharmaceutical applications (Roman, Agache, Manciulea, & Dumitrescu, 2007).

Material Science Applications

Polymer Research

Studies on polyamides containing imidazole and related structures highlight the importance of these compounds in developing new materials with desirable properties such as flexibility, solubility, and thermal stability. This research contributes to advancements in polymer science and engineering (Hsiao & Yu, 1996).

properties

IUPAC Name

5-methyl-3-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-14(16(19)17-10-13-8-5-9-21-13)15(18-20-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFORBKBSFMFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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